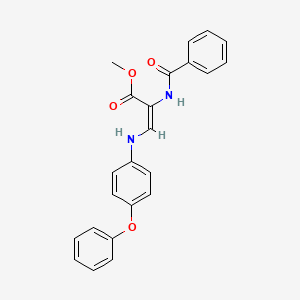

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate, commonly known as MBPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of acrylate derivatives and has been found to possess potential pharmacological properties. The purpose of

Wissenschaftliche Forschungsanwendungen

Polymer and Hydrogel Development

- A novel crosslinker identified as similar to Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate was synthesized and used in creating crosslinked polymeric hydrogels from monomers like 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl methacrylate (HPMA). These hydrogels demonstrated specific drug release rates influenced by crosslinking density, drug loading percentage, monomer type, and pH, showcasing the compound's potential in tailored drug delivery systems (A. Arun & B. Reddy, 2005).

Synthesis of Heterocyclic Systems

- The compound's derivatives have been utilized as versatile synthons for the synthesis of multifunctional heterocyclic systems. Such systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, indicating its significant role in organic synthesis and potential applications in creating complex organic compounds (Lucija Pizzioli et al., 1998).

Photoinitiated Polymerization

- Research on polymers containing side-chain benzophenone chromophores, related to Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate, highlighted their efficiency in UV photoinitiated polymerization of acrylic monomers. Such studies pave the way for developing new photoinitiators for industrial polymerization processes, offering insights into the compound's utility in materials science (C. Carlini et al., 1983).

Antimicrobial Polymers

- Functionalized monomers based on the compound and similar structures have been synthesized and polymerized to evaluate their antimicrobial activity. Such research demonstrates the compound's potential in contributing to the development of antimicrobial coatings or materials, crucial for healthcare and sanitation applications (M. Saraei et al., 2016).

Eigenschaften

IUPAC Name |

methyl (E)-2-benzamido-3-(4-phenoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-28-23(27)21(25-22(26)17-8-4-2-5-9-17)16-24-18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-16,24H,1H3,(H,25,26)/b21-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLHKFUNMVMPPL-LTGZKZEYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CC=C(C=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)

![2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B2806952.png)

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806965.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2806970.png)

![5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2806971.png)